![molecular formula C12H9N3O4S B2588678 4-{[5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol CAS No. 727385-51-5](/img/structure/B2588678.png)
4-{[5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-{[5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol” is a chemical with the molecular formula C12H9N3O4S . It has a molecular weight of 291.28 .
Molecular Structure Analysis
The molecular structure of this compound consists of a 1,3,4-oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. This ring is substituted at the 2-position by a sulfanyl group that is connected to a but-2-yn-1-ol moiety. At the 5-position of the ring, there is a 2-nitrophenyl group .Wissenschaftliche Forschungsanwendungen
Therapeutic Potential of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazole derivatives, including compounds similar to 4-{[5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol, exhibit a wide range of bioactivities due to their ability to bind with various enzymes and receptors through multiple weak interactions. These compounds have been found to possess anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal properties. This extensive therapeutic potential underscores their significance in medicinal chemistry for the treatment of diverse ailments (Verma et al., 2019).
Biological Oriented Drug Synthesis (BIODS)
The development of 1,3,4-oxadiazole structures, focused on principles of combinatorial chemistry, has highlighted a wide range of biological activities. Biologically oriented drug synthesis (BIODS) based on hetero derivatives of 1,3,4-oxadiazoles has emphasized their importance in medicinal chemistry, showing pronounced antitumor, antifungal, antituberculous, antimalarial, and antibacterial activities. These activities suggest the compounds' potential for developing new therapeutic agents with enhanced efficacy and reduced toxicity (Karpenko et al., 2020).
Synthetic and Pharmacological Progress
Recent studies on 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives have demonstrated their significant pharmacological activities, including antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer properties. This progress underlines the role of oxadiazole derivatives in organic synthesis, medicinal chemistry, and pharmacology, providing insights for future research and drug development efforts (Wang et al., 2022).
Metal-Ion Sensing Applications
1,3,4-Oxadiazole scaffolds have also been explored for their potential in chemosensor applications, particularly for metal-ion sensing. Their high photoluminescent quantum yield, excellent thermal and chemical stability, and presence of potential coordination sites make these molecules suitable for developing selective metal-ion sensors. The sensing mechanisms include photo-induced electron transfer, excited-state intramolecular proton transfer, and complex formation, highlighting the versatility of 1,3,4-oxadiazole derivatives beyond pharmaceuticals (Sharma et al., 2022).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-[[5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]but-2-yn-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O4S/c16-7-3-4-8-20-12-14-13-11(19-12)9-5-1-2-6-10(9)15(17)18/h1-2,5-6,16H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZODKQDDNBHIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)SCC#CCO)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

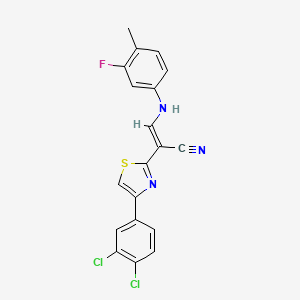
![5-methyl-N-phenyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2588598.png)
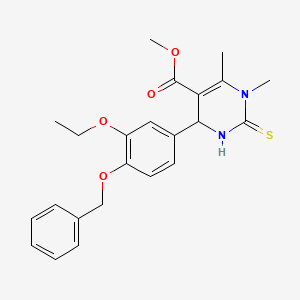
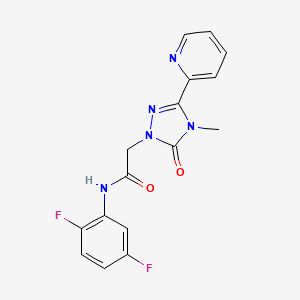
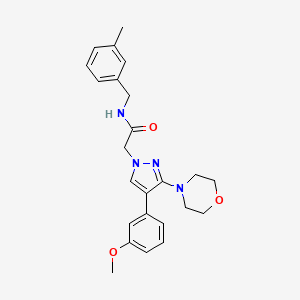
![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3-phenoxybenzamide](/img/structure/B2588606.png)
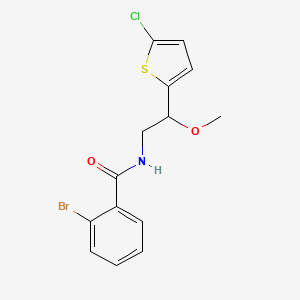
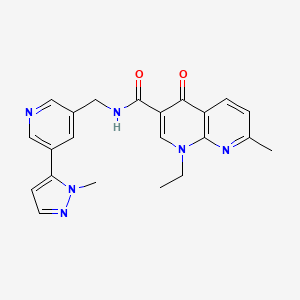
![6-[(4-bromobenzoyl)amino]-N-(2-fluorobenzyl)chromane-3-carboxamide](/img/structure/B2588612.png)
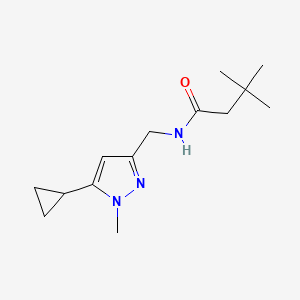
carbamoyl}ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2588615.png)
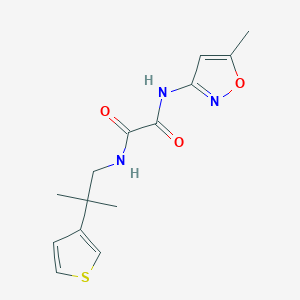
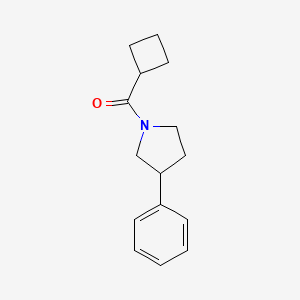
![3-[(3-Chloropyridin-2-yl)sulfanylmethyl]-1-ethyl-3-methylazetidin-2-one](/img/structure/B2588618.png)